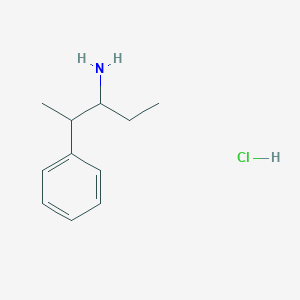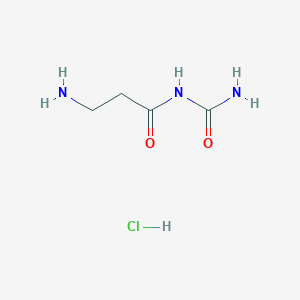
(3-Aminopropanoyl)urea hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted ureas, which “(3-Aminopropanoyl)urea hydrochloride” is a type of, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides .Molecular Structure Analysis
“(3-Aminopropanoyl)urea” contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis
The decomposition of urea and its subsequent products, including biuret, triuret, cyanuric acid, and ammelide, have been studied using thermogravimetric analysis and differential scanning calorimetry . A new kinetic scheme of urea decomposition has been proposed .Applications De Recherche Scientifique
-
General Information
-
Potential Application in Biocatalysis
- One potential application of “(3-Aminopropanoyl)urea hydrochloride” could be in the field of biocatalysis. Urease, a ubiquitous metalloenzyme, has a high ability to catalyze urea’s decomposition into ammonia and carbamate . “(3-Aminopropanoyl)urea hydrochloride” could potentially be used in this process, given its structural similarity to urea .
- Synthesis of N-Substituted Ureas
- “(3-Aminopropanoyl)urea hydrochloride” could potentially be used in the synthesis of N-substituted ureas . N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .
-
Development of Resource-Efficient and Environment-Friendly Synthetic Processes
- “(3-Aminopropanoyl)urea hydrochloride” could potentially be used in the development of resource-efficient and environment-friendly synthetic processes . Urea and its derivatives are an important class of molecules having diverse chemical and biological properties and hence being extensively employed in chemical, pharmaceutical, and agrochemical industries . The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene . This is neither environment friendly nor safe , but still one of the few methods which is assertively being used .
-
Manufacturing of High Production Volume (HPV) Chemicals
- “(3-Aminopropanoyl)urea hydrochloride” could potentially be used in the manufacturing of high production volume (HPV) chemicals . A large number of urea derivatives are high production volume chemicals . Being molecules of commercial interest, not only their use but also their manufacturing methods are a potential source of environment pollution . There are strict regulatory guidelines for use and application of HPV chemicals . Unfortunately, that is not the case for their manufacturing processes . In general, industrial manufacturing processes for high volume chemicals are influenced by economy and ease of execution providing little consideration for environmental impacts .
Safety And Hazards
“(3-Aminopropanoyl)urea hydrochloride” is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-amino-N-carbamoylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-2-1-3(8)7-4(6)9;/h1-2,5H2,(H3,6,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOOXQYURVLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropanoyl)urea hydrochloride | |
CAS RN |
1375471-90-1 | |
| Record name | Propanamide, 3-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



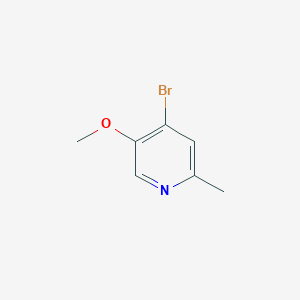
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
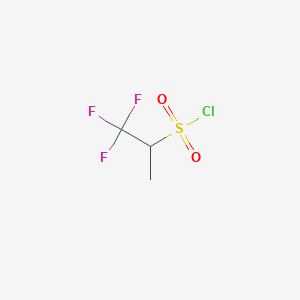
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
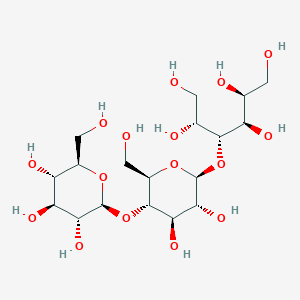
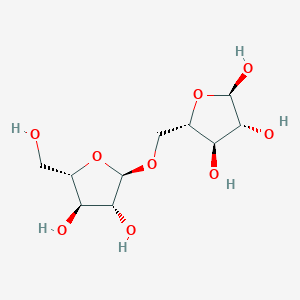
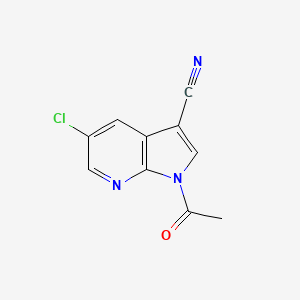
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
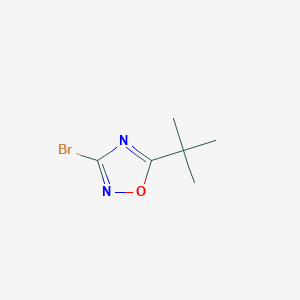

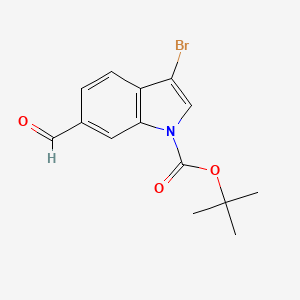
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)
